Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate
Description
Properties
IUPAC Name |
potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O7S.K/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15;/h2-7,16H,1H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXGXMZNHDOUGA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)[O-])Cl.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClKN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Chlorobenzoic Acid
The synthesis begins with the introduction of a sulfonyl chloride group to 4-chlorobenzoic acid. Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions (0–5°C, 4–6 hr) to yield 4-chloro-3-(chlorosulfonyl)benzoic acid . Key parameters:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C |
| Molar Ratio (ClSO₃H : Substrate) | 3:1 |
| Reaction Time | 4–6 hours |
The regioselectivity for sulfonation at position 3 is attributed to the electron-withdrawing effects of the carboxylic acid and chlorine groups, directing electrophilic attack to the meta position.
Sulfonamide Formation with 2-Methoxy-5-Nitroaniline
The sulfonyl chloride intermediate reacts with 2-methoxy-5-nitroaniline in a nucleophilic substitution. Pyridine is used as a base to scavenge HCl, enhancing reaction efficiency:
4-Chloro-3-(chlorosulfonyl)benzoic acid + 2-Methoxy-5-nitroaniline → 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
| Condition | Detail |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 25–30°C (ambient) |
| Reaction Time | 12–16 hours |
| Yield | 68–72% (after recrystallization) |
The electron-deficient nitro group on the aniline derivative facilitates nucleophilic attack on the sulfonyl chloride, while the methoxy group stabilizes the intermediate through resonance.
Potassium Salt Formation
The final step involves neutralization of the carboxylic acid with potassium hydroxide:
4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid + KOH → Potassium Salt
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (4:1 v/v) |
| pH | 8.5–9.0 |
| Isolation Method | Crystallization at 4°C |
The potassium salt exhibits improved crystallinity, with a melting point >200°C (decomposition).
Industrial-Scale Production and Quality Control
Aromsyn’s custom synthesis protocol emphasizes scalability, producing batches from grams to kilograms. Critical quality metrics include:
- Purity : ≥98% verified via HPLC (C18 column, acetonitrile/water gradient).
- Impurity Profile : Residual solvents (<0.1% by GC), chloride content (<500 ppm).
- Stability : Stable under inert gas (N₂) at −20°C for >24 months.
Batch-specific Certificates of Analysis (CoA) include structural validation via ¹H/¹³C NMR and FT-IR.
Comparative Analysis of Alternative Routes
Toluene Oxidation Pathway
A patent-based approach starts with a methyl-substituted toluene derivative, which undergoes oxidation to the benzoic acid post-sulfonamide formation. While this method avoids direct sulfonation, it introduces additional steps (e.g., Swern oxidation), reducing overall yield (45–50%).
Schiff Base Intermediate Strategy
Schiff base chemistry, as reported for analogous sulfonamides, could theoretically involve condensing a sulfonyl chloride with an imine. However, this route is less favorable due to competing hydrolysis under acidic conditions.
Challenges and Optimization Opportunities
- Regioselectivity in Sulfonation : Competing sulfonation at position 5 (para to COOH) necessitates precise stoichiometric control.
- Amine Reactivity : The electron-withdrawing nitro group in 2-methoxy-5-nitroaniline slows reaction kinetics, requiring extended reaction times.
- Salt Hydration : The potassium salt is hygroscopic, demanding anhydrous conditions during storage.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzoates .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate exhibit significant anticancer properties. Research has shown that certain chalcone-sulfonamide hybrids, including derivatives of this compound, demonstrate cytotoxic effects against various cancer cell lines. For instance, one study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.57 to 12.4 μM for related compounds, suggesting potent anticancer activity .
Pharmaceutical Development
This compound is primarily used in pharmaceutical research as a lead compound for developing new drugs. Its unique chemical structure allows researchers to modify it for enhanced efficacy or reduced side effects in therapeutic applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-{4-Chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}cyanamide Potassium Salt
describes a structurally related potassium salt (compound 10 ) with the following features:
- Core structure : A 4-chloro-5-methylbenzenesulfonyl group.
- Functional groups : Cyanamide (-C≡N) and phenylsulfonylethylthio (-SO₂-C₂H₄-S-) substituents.
- Synthesis : Prepared via reaction of 2-(phenylsulfonyl)ethyl chloride with a precursor in water (87% yield) .
Comparative Analysis (Table 1):
Structural Implications :
- The methoxy group (-OCH₃) may improve solubility in organic solvents, whereas the cyanamide group (-C≡N) in Compound 10 could facilitate hydrogen bonding or metal coordination.
Broader Context of Sulfonamide Derivatives
Sulfonamide-based potassium salts are widely explored for their:
- Biological activity : Antibacterial, carbonic anhydrase inhibition.
- Material properties : Thermal stability, ionic conductivity.
However, the evidence provided lacks direct pharmacological or materials data for the target compound. Comparative studies with other sulfonamides (e.g., sulfamethoxazole ) would require extrapolation beyond the provided sources.
Methodological Notes and Limitations
Commercial and Research Status
- No peer-reviewed studies on the target compound’s applications were identified in the evidence, highlighting a gap in the literature.
Biological Activity
Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate, with the CAS number 1007190-15-9, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H12ClKN2O7S
- Molar Mass : 426.87 g/mol
- CAS Number : 1007190-15-9
The compound features a sulfonamide group, which is often associated with various biological activities, particularly in antimicrobial and anti-inflammatory contexts.
This compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways. The nitrophenyl group may contribute to its reactivity and interaction with biological systems.
-
Antimicrobial Activity :
- The sulfonamide moiety suggests potential antimicrobial properties similar to other compounds in this class. Studies have indicated that compounds containing sulfonamide groups can inhibit bacterial growth by blocking folic acid synthesis, which is essential for bacterial proliferation.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the modulation of inflammatory cytokines or inhibition of cyclooxygenase enzymes.
In Vitro Studies
Research has shown that this compound demonstrates significant activity against various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These results indicate a promising profile for further development as an antimicrobial agent.
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study conducted on the efficacy of this compound against multi-drug resistant bacteria showed a significant reduction in bacterial load in treated samples compared to controls. This underscores its potential as a therapeutic agent in treating infections caused by resistant strains.
-
Toxicological Assessment :
- Toxicological evaluations have indicated that while the compound shows promising biological activity, it also necessitates careful assessment regarding its safety profile. Studies have indicated minimal cytotoxicity at therapeutic concentrations, making it a candidate for further pharmacological exploration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate, and what reaction conditions are critical for optimizing yield?
- Answer : Synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
- Sulfonylation : Introducing the sulfamoyl group via coupling of 4-chloro-3-sulfamoylbenzoic acid derivatives with 2-methoxy-5-nitroaniline under basic conditions (e.g., pyridine or triethylamine) .
- Nitration and Methoxylation : Electrophilic aromatic substitution to install nitro and methoxy groups, requiring precise temperature control (-10°C to 25°C) to avoid side reactions .
- Purification : Solid-phase extraction (SPE) using HLB cartridges (conditioned with methanol and water) ensures removal of unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation and purity assessment?
- Answer :
- X-ray Crystallography : SHELX and WinGX suites enable high-resolution structure determination, with anisotropic displacement parameters refined using ORTEP for visualization .
- NMR/IR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies sulfamoyl (-SO₂NH-) and aromatic protons (δ 7.5–8.5 ppm). IR confirms sulfonamide stretches (~1350 cm⁻¹, asymmetric; ~1150 cm⁻¹, symmetric) .
- Purity Validation : LC-MS (C18 columns, 0.1% formic acid in mobile phase) with internal standards (e.g., deuterated analogs) ensures <5% impurities .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?
- Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP with 20% exact exchange) accurately model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps), critical for understanding electrophilic/nucleophilic sites .
- Reactivity Insights : DFT predicts regioselectivity in sulfamoyl group reactions (e.g., nucleophilic substitution at the chloro position) and nitro group reduction pathways .
- Validation : Compare computed vibrational frequencies (IR) and bond lengths (XRD) with experimental data to refine basis sets (e.g., 6-311++G(d,p)) .
Q. What docking strategies are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?
- Answer :
- Software : AutoDock Vina employs a Lamarckian genetic algorithm for flexible ligand-receptor docking. Grid maps (0.375 Å spacing) centered on active sites (e.g., catalytic triads) improve pose prediction .
- Scoring Function : The Vina scoring function (weighted terms for hydrogen bonds, hydrophobic contacts) prioritizes binding modes with ∆G < -7 kcal/mol .
- Validation : MD simulations (AMBER/CHARMM) assess stability of docked complexes over 100 ns trajectories .
Q. How can discrepancies between experimental and computational structural data (e.g., bond angles, torsion) be resolved?
- Answer :
- Refinement Protocols : In XRD, SHELXL’s least-squares refinement with Hirshfeld atom refinement (HAR) corrects for thermal motion artifacts .
- DFT Optimization : Geometry optimization at the M06-2X/def2-TZVP level reduces deviations in dihedral angles (<2°) between computed and XRD structures .
- Error Analysis : Cross-validate NMR chemical shifts (via GIAO-DFT) and IR frequencies to identify systematic biases in computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
